![molecular formula C6H10ClNO2 B1294580 2-Chloro-N,N-dimethyl-3-oxobutanamide CAS No. 5810-11-7](/img/structure/B1294580.png)
2-Chloro-N,N-dimethyl-3-oxobutanamide
Overview
Description
The compound 2-Chloro-N,N-dimethyl-3-oxobutanamide is a chemical of interest in various research studies due to its structural and reactive properties. It is related to a class of compounds that have been synthesized and characterized for their potential applications in different fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds, such as antipyrine derivatives, has been reported with good yields and characterized spectroscopically. For instance, the synthesis of 2-chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, a compound with a similar core structure to 2-Chloro-N,N-dimethyl-3-oxobutanamide, has been achieved and its structure elucidated through X-ray crystallography . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanamate, was synthesized using a Knoevenagel condensation reaction, demonstrating the versatility of synthetic approaches for chloro-oxobutanoate derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied. For example, the X-ray structure characterization of antipyrine derivatives revealed that they crystallize in the monoclinic P21/c space group and their crystal packing is stabilized by a combination of hydrogen bonds and π-interactions . Similarly, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanamate was confirmed by X-ray diffraction studies, showing a Z conformation about the C=C bond .
Chemical Reactions Analysis
The reactivity of chloro-oxobutanoate derivatives has been explored in various studies. Photolysis of methyl 2-chloro-3-oxobutanoate resulted in a range of products, indicating the compound's propensity to undergo homolytic cleavage of the C-Cl bond and α-elimination reactions . Additionally, the reactions of 2,3-dimethylbuta-1,3-diene with chlorine and iodine monochloride have been studied, providing insights into the halogenation reactions of related dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N,N-dimethyl-3-oxobutanamide and its derivatives are influenced by their molecular structures. Intermolecular hydrogen bonding plays a significant role in the solid-state structure of N-aryl-2-chloro-3-oxobutanamides, although such bonding is disrupted in solution . The presence of intramolecular coordination in chiral chlorobismuthines, which are structurally related, has been shown to affect their dynamic behavior in solution and their asymmetric induction properties .
Scientific Research Applications
Hydrogen Bonding Studies
2-Chloro-N,N-dimethyl-3-oxobutanamide has been studied for its unique hydrogen bonding properties. In solid state, N-aryl-2-chloro-3-oxobutanamides, a related class of compounds, form intermolecular hydrogen bonds between the anilide hydrogen and the carbonyl oxygen of a neighboring molecule. This bond is disrupted in solution, and no intramolecular association was detected (Frohberg, Drutkowski, Wagner, & Lichtenberger, 2002).
Synthesis of Heterocyclic Systems
This compound is used in the synthesis of complex heterocyclic systems. It reacts with aromatic aldehydes in the presence of piperidine to produce N,N,N',N',6-pentamethyl-2-aryl-6hydroxy-4-oxocyclohexane-1,3-dicarboxamides, contributing to the development of new fused heterocyclic systems (Gein et al., 2009).
Cyanohydrin Synthesis
The compound also plays a role in the cyanohydrin synthesis of 2,3-dihydroxy-2,3-dimethylbutanoic acid, an important chemical process. This synthesis involves several intermediates, including 3-chloro-1,2-dihydroxy-2,3-dimethylbutanamide, a compound related to 2-Chloro-N,N-dimethyl-3-oxobutanamide (Powell et al., 1978).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N,N-dimethyl-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO2/c1-4(9)5(7)6(10)8(2)3/h5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACRCAPQIYMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)N(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044489, DTXSID30275906 | |
Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N,N-dimethylacetoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanamide, 2-chloro-N,N-dimethyl-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-Chloro-N,N-dimethyl-3-oxobutanamide | |
CAS RN |
5810-11-7, 5810-07-1 | |
Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5810-11-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanamide, 2-chloro-N,N-dimethyl-3-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-N,N-dimethyl-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-N,N-dimethylacetoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30275906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N,N-dimethyl-3-oxobutyramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CHLORO-N,N-DIMETHYL-3-OXOBUTANAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR213D4U0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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